N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide
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Overview
Description
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is a complex organic compound that features a benzamide core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide typically involves multiple steps. One common approach is to start with the preparation of the 1,2,5-oxadiazole ring, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The benzamide moiety is then introduced through a coupling reaction, often using reagents such as acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the oxadiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the oxadiazole moiety.
Scientific Research Applications
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It can be used in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzamide moiety can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Similar in structure but lacks the oxadiazole ring.
Benzamide, 2-bromo-: Contains a benzamide core but with different substituents.
1,2,4-Oxadiazoles: A class of compounds with similar oxadiazole rings but different substituents.
Uniqueness
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide is unique due to its specific combination of substituents and the presence of both the oxadiazole ring and the benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C21H23N3O3 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-4-(2-methylpropoxy)benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-13(2)12-26-18-9-7-16(8-10-18)21(25)22-20-19(23-27-24-20)17-6-5-14(3)15(4)11-17/h5-11,13H,12H2,1-4H3,(H,22,24,25) |
InChI Key |
AMSMFZUPMNRILT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC(C)C)C |
Origin of Product |
United States |
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